Cas no 2228620-43-5 (4,4,4-trifluoro-3-(furan-3-yl)butanoic acid)

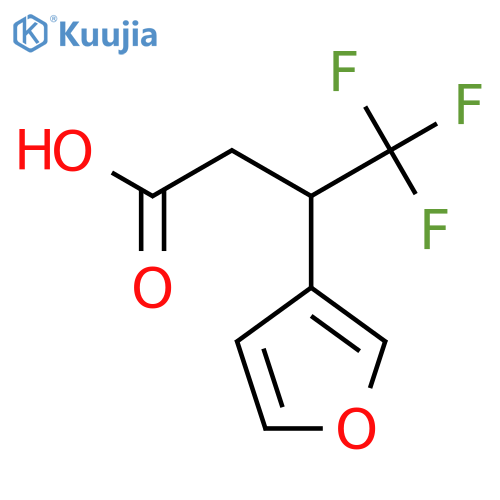

2228620-43-5 structure

商品名:4,4,4-trifluoro-3-(furan-3-yl)butanoic acid

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4,4,4-trifluoro-3-(furan-3-yl)butanoic acid

- 2228620-43-5

- EN300-1928572

-

- インチ: 1S/C8H7F3O3/c9-8(10,11)6(3-7(12)13)5-1-2-14-4-5/h1-2,4,6H,3H2,(H,12,13)

- InChIKey: WMFMIBGKFGTREG-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1=COC=C1)CC(=O)O)(F)F

計算された属性

- せいみつぶんしりょう: 208.03472857g/mol

- どういたいしつりょう: 208.03472857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 50.4Ų

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1928572-1.0g |

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |

2228620-43-5 | 1g |

$1500.0 | 2023-05-31 | ||

| Enamine | EN300-1928572-10.0g |

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |

2228620-43-5 | 10g |

$6450.0 | 2023-05-31 | ||

| Enamine | EN300-1928572-10g |

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |

2228620-43-5 | 10g |

$6450.0 | 2023-09-17 | ||

| Enamine | EN300-1928572-5g |

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |

2228620-43-5 | 5g |

$4349.0 | 2023-09-17 | ||

| Enamine | EN300-1928572-0.1g |

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |

2228620-43-5 | 0.1g |

$1320.0 | 2023-09-17 | ||

| Enamine | EN300-1928572-0.5g |

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |

2228620-43-5 | 0.5g |

$1440.0 | 2023-09-17 | ||

| Enamine | EN300-1928572-0.05g |

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |

2228620-43-5 | 0.05g |

$1261.0 | 2023-09-17 | ||

| Enamine | EN300-1928572-1g |

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |

2228620-43-5 | 1g |

$1500.0 | 2023-09-17 | ||

| Enamine | EN300-1928572-0.25g |

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |

2228620-43-5 | 0.25g |

$1381.0 | 2023-09-17 | ||

| Enamine | EN300-1928572-2.5g |

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid |

2228620-43-5 | 2.5g |

$2940.0 | 2023-09-17 |

4,4,4-trifluoro-3-(furan-3-yl)butanoic acid 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

2228620-43-5 (4,4,4-trifluoro-3-(furan-3-yl)butanoic acid) 関連製品

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量